9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC20014218
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO4 |
|---|---|
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | 9-(furan-2-ylmethyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C18H17NO4/c1-11-12(2)18(20)23-17-14(11)5-6-16-15(17)9-19(10-22-16)8-13-4-3-7-21-13/h3-7H,8-10H2,1-2H3 |
| Standard InChI Key | NPTQMCDIHUUWRD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4)C |
Introduction
9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e]oxazin derivatives. This compound features a unique chromeno framework with a furylmethyl substituent and two methyl groups, contributing to its distinctive chemical properties and potential biological activities. It is part of a broader class of heterocyclic compounds known for their diverse biological activities and medicinal applications.
Synthesis Methods
The synthesis of 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves multi-step organic reactions. These reactions require careful optimization of conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.
Synthesis Steps
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Initial Preparation: The synthesis often begins with the preparation of key intermediates, such as furan derivatives and chromeno frameworks.
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Condensation Reactions: The intermediates are then combined through condensation reactions to form the chromeno[8,7-e]oxazin core.
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Functional Group Modification: Additional steps may involve modifying the functional groups to introduce the furylmethyl and methyl substituents.
Biological Activities and Potential Applications
Research indicates that compounds within the chromeno[8,7-e]oxazin class exhibit diverse biological activities, making them candidates for medicinal applications. The interaction of 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one with biological targets such as enzymes and receptors is crucial for understanding its mechanism of action.
Potential Biological Activities
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Pharmacological Potential: The compound's unique structure suggests potential pharmacological activities, although further studies are needed to elucidate its precise mechanisms.
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Medicinal Applications: Its structural diversity and potential biological activities make it a candidate for various medicinal applications.
Comparison with Related Compounds
Several compounds share structural similarities with 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one, including:
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6-Chloro Derivative: Introduces a chloro substituent, enhancing reactivity and biological activity.
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9-(2,4-Dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]13oxazin-2-one: Features a dimethylphenyl group instead of a furylmethyl group, potentially leading to different biological activities.
Comparison Table
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one | Furylmethyl group, two methyl groups | Potential pharmacological activities |
| 6-Chloro derivative | Chloro substituent | Enhanced reactivity and biological activity |
| 9-(2,4-Dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one | Dimethylphenyl group | Different biological activities |
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